5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine
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Overview
Description
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine typically involves the reaction of 2,6-dichlorobenzaldehyde with acetone in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperazin-1-Yl-3,4-Dihydroquinazolin-2(1h)-One: This compound shares the dichlorophenyl group but has a different core structure and additional functional groups.
Diclofenac: A well-known non-steroidal anti-inflammatory drug (NSAID) that also contains a dichlorophenyl group.
Uniqueness
5-(2,6-Dichlorophenyl)-2,4-dimethylpyrimidine is unique due to its specific combination of the dichlorophenyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H10Cl2N2 |
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Molecular Weight |
253.12 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C12H10Cl2N2/c1-7-9(6-15-8(2)16-7)12-10(13)4-3-5-11(12)14/h3-6H,1-2H3 |
InChI Key |
DBXXUYKMHBYBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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